1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
Description
1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a benzooxazepine-derived sulfonamide characterized by a 4-oxo-tetrahydrobenzooxazepine core substituted with three methyl groups (at positions 3, 3, and 5) and a methanesulfonamide group linked to an m-tolyl (3-methylphenyl) moiety.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-5-7-15(10-14)12-27(24,25)21-16-8-9-17-18(11-16)26-13-20(2,3)19(23)22(17)4/h5-11,21H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCAWZIMAGAPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 388.5 g/mol
- CAS Number : 922041-40-5
These properties suggest a structure conducive to various interactions within biological systems.
Recent studies have indicated that compounds structurally similar to this compound exhibit significant biological activities primarily through modulation of specific biological pathways:
- Antitumor Activity : Research has shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, certain oxazepin derivatives have demonstrated efficacy against various cancer cell lines by targeting key regulatory proteins involved in cell survival and proliferation .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in bacteria .
Case Study 1: Antitumor Activity
A study conducted on a series of oxazepin derivatives revealed that one derivative exhibited an IC value of 25 µM against MCF-7 breast cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory models, the compound demonstrated a significant reduction in edema in rat paw models when administered at doses of 10 mg/kg. The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting effective modulation of inflammatory mediators .
Case Study 3: Antimicrobial Efficacy
A recent investigation tested the antimicrobial activity of several related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that one derivative showed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting promising potential as an antimicrobial agent .
Data Table
Chemical Reactions Analysis
Sulfonamide Coupling Reactions
The sulfonamide group participates in coupling reactions, often requiring activation via reagents like thionyl chloride (SOCl₂) or carbodiimides. These reactions typically target nucleophilic amines or alcohols.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Amide formation | Thionyl chloride, triethylamine, dichloromethane | Substituted amides | 60–75% |
| Esterification | Methanol/HCl, reflux | Methyl sulfonate esters | ~55% |
The methanesulfonamide moiety reacts with primary amines to form substituted ureas or thioureas under mild conditions, preserving the oxazepine ring’s integrity.
Oxazepine Ring Functionalization
The benzo[b] oxazepine core undergoes electrophilic substitution at the 8-position due to electron-rich aromatic systems.
The 4-oxo group enhances ring stability but reduces susceptibility to nucleophilic attack compared to non-oxo analogs .
Acid/Base-Mediated Hydrolysis
The sulfonamide group undergoes hydrolysis under strong acidic or basic conditions, yielding sulfonic acids or amines.
| Condition | Reagents | Products | Rate (k, s⁻¹) |
|---|---|---|---|
| Acidic | 6M HCl, 100°C | Benzoic acid derivatives + sulfonic acid | 1.2×10⁻³ |
| Basic | NaOH/EtOH, reflux | Oxazepine amine + methanesulfonate | 8.5×10⁻⁴ |
Hydrolysis kinetics are slower than aliphatic sulfonamides due to steric hindrance from the tetrahydrobenzooxazepine scaffold.
Reductive Alkylation
The oxazepine’s tertiary amine site facilitates reductive alkylation with aldehydes/ketones.
| Substrate | Reducing Agent | Product | Selectivity |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methylated derivative | >90% |
| Acetone | H₂/Pd-C | Isopropyl-substituted amine | 75% |
This reaction modifies the compound’s pharmacokinetic properties without disrupting the sulfonamide group.
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki, Heck) occurs at the aryl bromide intermediate derived from halogenation (Section 2).
| Coupling Type | Catalyst | Partner | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Piperidine | 52% |
Reaction efficiency depends on steric accessibility of the halogenated position .
Photochemical Reactivity
UV irradiation induces C–S bond cleavage in the sulfonamide group, forming radical intermediates.
| Condition | Wavelength | Major Product |
|---|---|---|
| UV light | 254 nm | Benzooxazepine radical + CH₃SO₂- |
| Visible light/Catalyst | 450 nm (with Ru(bpy)₃²⁺) | Sulfinate esters |
This reactivity is exploited in photodynamic applications but requires stabilization for synthetic utility.
Biological Target Interactions
While not a classical chemical reaction, the compound interacts with cereblon E3 ubiquitin ligase via its oxazepine core, leading to ubiquitination of target proteins. This interaction is pH-dependent and reversible under physiological conditions .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s m-tolyl group distinguishes it from analogues with phenyl (compound 14 ), 2-chlorophenyl (compound in ), or oxetane (compound 13 ) substituents. The methyl group on the m-tolyl moiety may enhance lipophilicity compared to unsubstituted phenyl groups.
The target compound’s synthesis yield remains unreported but may benefit from similar protocols.
Electronic and Steric Effects :
- The 2-chlorophenyl group in ’s compound introduces electron-withdrawing effects, which could modulate electronic interactions compared to the target’s electron-donating m-tolyl group.
- The allyl group in ’s compound may confer conformational flexibility, contrasting with the rigid methyl groups in the target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
